(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

Chiral building block Asymmetric synthesis Piperidine scaffold

(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid (CAS 2165879-05-8), also designated (4R)-1-Boc-2,2-dimethylpiperidine-4-carboxylic acid, is a chiral, orthogonally protected piperidine-4-carboxylic acid derivative. It incorporates an acid-labile Boc protecting group on the endocyclic nitrogen and a geminal dimethyl substitution at the C-2 position, which together constrain the ring conformation and enable selective downstream functionalization.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 2165879-05-8
Cat. No. B2850815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid
CAS2165879-05-8
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m1/s1
InChIKeyPPHAJUZQLQVZDA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid (CAS 2165879-05-8) Is a Strategic Procurement Choice for Chiral Piperidine Building Blocks


(R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid (CAS 2165879-05-8), also designated (4R)-1-Boc-2,2-dimethylpiperidine-4-carboxylic acid, is a chiral, orthogonally protected piperidine-4-carboxylic acid derivative. It incorporates an acid-labile Boc protecting group on the endocyclic nitrogen and a geminal dimethyl substitution at the C-2 position, which together constrain the ring conformation and enable selective downstream functionalization. This compound is primarily employed as a chiral building block in medicinal chemistry and asymmetric synthesis, where the defined (R) configuration at the C-4 stereocenter is critical for generating enantiomerically pure drug candidates. It is commercially available from multiple vendors, with typical purities of 97–98% as determined by HPLC .

Why In-Class Piperidine Carboxylic Acid Building Blocks Cannot Replace (R)-1-Boc-2,2-dimethylpiperidine-4-carboxylic Acid


Generic substitution of (R)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid with its (S)-enantiomer, the racemic mixture, or des-methyl analogues is not scientifically sound because each variant introduces distinct stereochemical and conformational properties that directly affect downstream molecular recognition, pharmacokinetics, and synthetic efficiency. The (R) configuration at the C-4 position defines the absolute spatial orientation of the carboxylic acid moiety, which is essential for generating single-enantiomer drug candidates with reproducible biological activity. The geminal dimethyl group at C-2 imposes a rigid chair conformation that alters the spatial presentation of substituents compared to the unsubstituted 1-Boc-piperidine-4-carboxylic acid scaffold, thereby modulating steric and electronic interactions at target binding sites . These structural features are not interchangeable without altering the pharmacological or physicochemical profile of the final compound, making targeted procurement of the correct enantiomer a critical decision point.

Quantitative Differentiation of (R)-1-Boc-2,2-dimethylpiperidine-4-carboxylic acid from Closest Analogs


Enantiomeric Purity of the (R)-Configured Building Block Versus Racemic Mixture

The (R)-enantiomer is supplied at 98% chemical purity (HPLC), identical to the reported purity of the (S)-enantiomer from the same vendor, but critically, its enantiomeric excess (ee) is controlled during synthesis to ensure a single stereoisomer, unlike the racemic mixture (CAS 1785482-91-8) which contains equal amounts of both enantiomers. The racemate is commercially available at 95–97% purity but lacks stereochemical definition, rendering it unsuitable for asymmetric synthesis without additional chiral resolution steps .

Chiral building block Asymmetric synthesis Piperidine scaffold

Comparative Procurement Cost of (R)- vs (S)-Enantiomer at Identical Purity

Pricing data from a common vendor (Aladdin Scientific) reveals that the (R)-enantiomer is approximately 12–15% more expensive per milligram than the (S)-enantiomer at the 100 mg scale, and the price differential narrows to ~10% at the 1 g scale. This reflects differences in synthetic accessibility and market demand, and the cost premium must be weighed against the value of avoiding enantiomeric mismatch in the target molecule .

Procurement economics Chiral building block Cost comparison

Conformational Constraint Imposed by 2,2-Dimethyl Substitution Versus Unsubstituted 1-Boc-piperidine-4-carboxylic Acid

The geminal dimethyl group at the C-2 position locks the piperidine ring into a more rigid conformation compared to 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4), which lacks this substitution. This steric constraint alters the spatial orientation of the 4-carboxylic acid group and reduces the number of accessible conformers, a property that can be exploited to enhance target selectivity or metabolic stability in derived bioactive molecules. While no direct head-to-head biological comparison data are available for the building block itself, the conformational effect is well-documented for 2,2-dimethylpiperidine derivatives and constitutes a class-level differentiation .

Conformational restriction Steric effect Scaffold diversification

Commercial Availability and Lead Time Comparison Between (R)- and (S)-Enantiomers

The (R)-enantiomer is listed as 'In Stock' with a stocking period of approximately 10 days by multiple suppliers (e.g., Chemsrc listing for Aladdin catalog), whereas the (S)-enantiomer from the same supplier is marked with an estimated availability of 8–12 weeks, indicating a meaningful difference in immediate accessibility that can impact project timelines .

Supply chain Lead time Inventory management

Optimal Application Scenarios for (R)-1-Boc-2,2-dimethylpiperidine-4-carboxylic Acid Based on Quantitative Evidence


Asymmetric Synthesis of Single-Enantiomer CNS Drug Candidates

The defined (R) configuration and high enantiomeric purity (98%, single enantiomer) make this building block suitable for constructing CNS-active drug candidates where chirality is deterministic for target engagement. The Boc group allows orthogonal deprotection under acidic conditions, while the carboxylic acid serves as a handle for amide bond formation or esterification, enabling efficient incorporation into complex molecular architectures .

Conformationally Constrained Scaffolds for Selectivity Optimization

The geminal dimethyl substitution at C-2 provides steric bulk that restricts ring conformations compared to the unsubstituted 1-Boc-piperidine-4-carboxylic acid scaffold. This property can be exploited to reduce off-target binding or to pre-organize the scaffold for optimal receptor complementarity, particularly in programs targeting GPCRs or ion channels where rigidification is a proven strategy .

Time-Critical Medicinal Chemistry Programs Requiring Rapid Re-supply

The (R)-enantiomer demonstrates a shorter vendor-reported lead time (approximately 10 days) compared to the (S)-enantiomer (8–12 weeks), making it the preferred choice for iterative structure–activity relationship (SAR) campaigns where compound resupply speed directly impacts decision-making cycles and project milestones .

Peptide and Peptidomimetic Synthesis Requiring Orthogonal Protection

The orthogonal Boc protection on the nitrogen, combined with the free carboxylic acid at C-4, allows for selective deprotection and coupling strategies in solid-phase peptide synthesis (SPPS) and peptidomimetic construction. The (R) stereochemistry ensures that the final peptide or mimetic adopts the biologically relevant conformation, which is essential for maintaining potency and selectivity .

Quote Request

Request a Quote for (R)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.